molecular formula C11H8N2O2 B11903600 Phenyl pyrimidine-2-carboxylate

Phenyl pyrimidine-2-carboxylate

Cat. No.: B11903600
M. Wt: 200.19 g/mol
InChI Key: NXPVDZHEBRIIMA-UHFFFAOYSA-N
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Description

Phenyl pyrimidine-2-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl pyrimidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of phenyl acetic acid with urea and formic acid under reflux conditions to form the pyrimidine ring. The reaction is typically carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Phenyl pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenyl pyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Phenyl pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other pyrimidine derivatives .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

phenyl pyrimidine-2-carboxylate

InChI

InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H

InChI Key

NXPVDZHEBRIIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NC=CC=N2

Origin of Product

United States

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